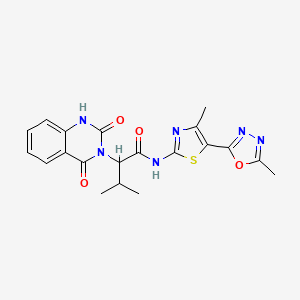
(S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-3-methyl-N-(4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kif15-IN-2 is a small molecule inhibitor specifically designed to target Kinesin Family Member 15 (KIF15), a motor protein involved in mitotic spindle formation and cell division. KIF15 plays a crucial role in the separation of centrosomes and the formation of bipolar spindles during mitosis. Inhibition of KIF15 has been explored as a potential therapeutic strategy for cancer treatment, as it can disrupt cell division and induce apoptosis in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kif15-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Kif15-IN-2 is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s binding affinity and specificity for KIF15.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of Kif15-IN-2 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Kif15-IN-2 undergoes various chemical reactions, including:
Oxidation: Kif15-IN-2 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Kif15-IN-2 with modified functional groups, which can be further explored for their biological activity and therapeutic potential.
Scientific Research Applications
Chemistry: Kif15-IN-2 serves as a valuable tool for studying the role of KIF15 in cell division and mitosis.
Biology: The compound is used to investigate the molecular mechanisms underlying cancer cell proliferation and apoptosis.
Medicine: Kif15-IN-2 is explored as a potential anticancer agent, particularly in cancers where KIF15 is overexpressed.
Industry: The compound’s ability to inhibit KIF15 makes it a candidate for the development of novel cancer therapies.
Mechanism of Action
Kif15-IN-2 exerts its effects by binding to the motor domain of KIF15, thereby inhibiting its ATPase activity. This inhibition disrupts the formation of bipolar spindles during mitosis, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA replication checkpoint and cell cycle regulation pathways.
Comparison with Similar Compounds
Kif15-IN-2 is compared with other KIF15 inhibitors such as KIF15-IN-1 and KIF11 inhibitors. While KIF15-IN-1 also targets KIF15, Kif15-IN-2 has shown higher specificity and potency in inhibiting KIF15. KIF11 inhibitors, on the other hand, target a different kinesin motor protein but share a similar mechanism of disrupting mitotic spindle formation.
List of Similar Compounds
- KIF15-IN-1
- KIF11 inhibitors
- TPX2 inhibitors
Kif15-IN-2 stands out due to its higher specificity for KIF15 and its potential for use in targeted cancer therapies.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methyl-N-[4-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c1-9(2)14(26-18(28)12-7-5-6-8-13(12)22-20(26)29)16(27)23-19-21-10(3)15(31-19)17-25-24-11(4)30-17/h5-9,14H,1-4H3,(H,22,29)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVKUJISCPKSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C4=NN=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













